molecular formula C8H7NOS B594256 5-(4-Methylthiophen-2-yl)isoxazole CAS No. 138716-42-4

5-(4-Methylthiophen-2-yl)isoxazole

Cat. No.: B594256
CAS No.: 138716-42-4
M. Wt: 165.21
InChI Key: SLBBFMFKDAZJKY-UHFFFAOYSA-N
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Description

5-(4-Methylthiophen-2-yl)isoxazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Its core structure, which integrates a methyl-substituted thiophene ring with an isoxazole heterocycle, serves as a key pharmacophore in drug discovery. This scaffold is recognized for its potential to modulate various biological pathways. Primary research applications for this class of compounds include oncology and immunology . In anticancer research, structurally similar 5-(thiophen-2-yl)isoxazole derivatives have demonstrated potent and selective cytotoxicity against human breast cancer cell lines (e.g., MCF-7) by acting as small-molecule inhibitors of the estrogen receptor alpha (ERα) . The mechanism involves binding to the hydrophobic ligand-binding domain of ERα, disrupting its transcriptional activity and inducing apoptotic cell death . Furthermore, isoxazole derivatives have shown immunosuppressive properties by inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α, suggesting potential applications in treating autoimmune disorders . Researchers value this compound for its synthetic versatility, allowing for further functionalization to explore structure-activity relationships and optimize potency, selectivity, and metabolic stability . Intended Use and Handling: This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling procedures.

Properties

CAS No.

138716-42-4

Molecular Formula

C8H7NOS

Molecular Weight

165.21

IUPAC Name

5-(4-methylthiophen-2-yl)-1,2-oxazole

InChI

InChI=1S/C8H7NOS/c1-6-4-8(11-5-6)7-2-3-9-10-7/h2-5H,1H3

InChI Key

SLBBFMFKDAZJKY-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1)C2=CC=NO2

Synonyms

Isoxazole, 5-(4-methyl-2-thienyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents on Isoxazole Molecular Weight (g/mol) Key Biological Activities References
5-(4-Methylthiophen-2-yl)isoxazole 5-(4-Methylthiophen-2-yl) ~205.28 Hypothesized antimicrobial/antiviral
3-(3-Methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole 3-(3-Methylthiophen-2-yl), 5-(trimethoxyphenyl) ~385.42 Anticancer (in vitro)
3-(4-Bromophenyl)-5-(thiophen-2-yl)isoxazole 3-(4-Bromophenyl), 5-(thiophen-2-yl) ~320.19 Lead compound for kinase inhibition
5-(4-(4-Fluorophenylthio)phenyl)-isoxazole 5-(4-Fluorophenylthio)phenyl ~343.40 Antimicrobial (Gram-positive bacteria)

Key Observations :

  • Substituent Position : The position of the thiophene substituent (e.g., 3- vs. 5-position on the isoxazole) significantly impacts planarity and intermolecular interactions. For example, 5-(4-Methylthiophen-2-yl)isoxazole adopts a near-planar conformation, whereas analogues with bulkier groups (e.g., trimethoxyphenyl) exhibit torsional angles up to 30° .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromophenyl in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions. The methyl group in 5-(4-Methylthiophen-2-yl)isoxazole provides moderate electron-donating effects, stabilizing the aromatic system .

Crystallographic and Hirshfeld Surface Analysis

  • Crystal Packing : 5-(4-Methylthiophen-2-yl)isoxazole derivatives crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit, similar to fluorophenyl-thiazole hybrids .
  • Intermolecular Interactions : Hirshfeld surface analysis of related thiophene-isoxazole compounds reveals dominant C–H···π (15–20%) and π–π stacking (10–15%) interactions, critical for stabilizing crystal lattices .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-Methylthiophen-2-yl)isoxazole, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves cycloaddition reactions between nitrile oxides and dipolarophiles (e.g., substituted thiophenes) to form the isoxazole core. For example, 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with 4-methylthiophene derivatives is a key step . Post-cycloaddition coupling reactions (e.g., Suzuki-Miyaura) may introduce additional substituents. Regioselectivity is influenced by electron-withdrawing/donating groups on the dipolarophile; substituents at the 4-position of isoxazole are critical for subsequent functionalization, as shown in nucleophilic difluoromethylation studies .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography (via SHELX or WinGX suites) is the gold standard for unambiguous structural determination, especially for resolving stereochemistry and packing interactions . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., thiophene vs. isoxazole protons).
  • IR Spectroscopy : Identification of C=O (amide linkages) or C-S (thiophene) stretches .
  • Mass Spectrometry : Fragmentation patterns to validate molecular ions and substituent stability .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Methodological Answer : Start with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) and cytotoxicity screening (e.g., MTT assay on cancer cell lines). Isoxazole-thiophene hybrids have shown activity against bacterial pathogens (e.g., S. aureus) and antifungal properties, likely due to membrane disruption . Use positive controls (e.g., ciprofloxacin) and validate results with dose-response curves.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of 5-(4-Methylthiophen-2-yl)isoxazole derivatives?

  • Methodological Answer :

  • Synthesis Optimization : DFT calculations predict transition states for cycloaddition regioselectivity, reducing trial-and-error in lab workflows .
  • Bioactivity Prediction : Molecular docking (e.g., AutoDock Vina) identifies potential targets (e.g., bacterial topoisomerases or fungal CYP51). For example, indole-isoxazole-triazole conjugates showed enhanced antibacterial activity via docking-predicted binding to DNA gyrase .
  • ADMET Profiling : Use tools like SwissADME to predict pharmacokinetic properties, guiding structural modifications for improved bioavailability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Confirm antimicrobial activity with both agar diffusion and live-cell imaging to rule out false positives .
  • Proteomics/Metabolomics : Identify off-target effects (e.g., oxidative stress induction) that may explain variability in cytotoxicity .
  • Structural-Activity Relationships (SAR) : Systematically vary substituents (e.g., replacing 4-methylthiophene with halogenated analogs) to isolate pharmacophores. Evidence from similar compounds shows that electron-withdrawing groups enhance antifungal potency .

Q. How does crystal packing influence the stability and reactivity of this compound?

  • Methodological Answer : X-ray studies reveal that π-π stacking between isoxazole and thiophene rings stabilizes the crystal lattice, reducing degradation under ambient conditions. For example, C–H···π interactions in 5-(4-chlorophenyl)-isoxazole derivatives enhance thermal stability . Differential scanning calorimetry (DSC) can correlate packing motifs with melting points, informing storage conditions .

Key Recommendations for Researchers

  • Prioritize X-ray crystallography for unambiguous structural validation.
  • Use computational docking to narrow down biological targets before lab assays.
  • Address data contradictions via SAR studies and orthogonal assays.

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